molecular formula C5H13IOSi B2473496 Silane, (2-iodoethoxy)trimethyl- CAS No. 26305-99-7

Silane, (2-iodoethoxy)trimethyl-

Cat. No. B2473496
CAS RN: 26305-99-7
M. Wt: 244.147
InChI Key: AVGMHASBPFMICW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Silane, (2-iodoethoxy)trimethyl-” is an organosilicon compound with the molecular formula C5H13IOSi . It is also known by other names such as 1-Iodo-2-(trimethylsiloxy)ethane, 2-iodoethoxy(trimethyl)silane, and (2-Iodoethoxy)trimethylsilane . The molecular weight of this compound is 244.15 g/mol .


Molecular Structure Analysis

The molecular structure of “Silane, (2-iodoethoxy)trimethyl-” includes a silicon atom bonded to three methyl groups and an iodoethoxy group . The InChI representation of the molecule is InChI=1S/C5H13IOSi/c1-8(2,3)7-5-4-6/h4-5H2,1-3H3 . The Canonical SMILES representation is CSi(C)OCCI .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Silane, (2-iodoethoxy)trimethyl-” include a molecular weight of 244.15 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 1, and a rotatable bond count of 3 . The exact mass and monoisotopic mass are both 243.97804 g/mol . The topological polar surface area is 9.2 Ų .

Scientific Research Applications

  • Polymer Synthesis and Deposition Techniques : Trimethyl(2-propynyloxy)silane is used in gas-phase polymerization processes induced by UV laser photolysis, leading to the deposition of polytrimethylsiloxy-substituted polyhydrocarbons (Pola & Morita, 1997). Similarly, IR laser-photosensitized decomposition of trimethyl(2-propynyloxy)silane results in the formation of solid polydimethylsiloxane phases (Urbanova et al., 1998).

  • Electrolyte Solvents in Li-ion Batteries : Novel silane compounds, including derivatives of trimethylsilane, have been synthesized for use as non-aqueous electrolyte solvents in lithium-ion batteries. These compounds have shown excellent performance and stability (Amine et al., 2006).

  • Photoinduced Deprotection and Patterning : Compounds like trimethoxy-[11-(2-nitrobenzyloxy)undecyl]silane have been used for the photoinduced generation of hydroxyl-terminated monolayers. This application is significant in creating patterned surfaces, with potential applications in various fields including microelectronics (Zubkov et al., 2005).

  • Copolymerization Processes : γ-Methacryloxypropyl trimethoxy silane has been used in copolymerization with various monomers, such as styrene and methyl methacrylate. These copolymers have unique properties and potential applications in materials science (Rao & Babu, 1989).

  • Stone Conservation : Silanes, specifically silicone monomers like trimethoxymethyl silane, have been explored for consolidating deteriorating marble sculptures. This application in cultural heritage conservation is crucial for preserving historic artworks (Moncrieff, 1976).

  • Photopolymerization : Trimethylsilyl-based compounds are used in photopolymerization processes, particularly in the polymerization of divinylether and epoxy monomers. The presence of these silane compounds enhances the rate of polymerization and conversion (Telitel et al., 2012).

  • Silicon-Containing Functional Groups in Monomers and Polymers : Monomers like p-vinylphenoxy(trimethyl)silane have been copolymerized with other monomers, leading to the development of polymers with unique silicon-containing functional groups. These polymers are of interest for their distinct properties and potential applications (Jenkins et al., 1975).

properties

IUPAC Name

2-iodoethoxy(trimethyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13IOSi/c1-8(2,3)7-5-4-6/h4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGMHASBPFMICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCCI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13IOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silane, (2-iodoethoxy)trimethyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.